molecular formula C9H7BrN2O B2897632 5-bromo-1H-indole-2-carboxamide CAS No. 877371-97-6

5-bromo-1H-indole-2-carboxamide

Cat. No.: B2897632
CAS No.: 877371-97-6
M. Wt: 239.072
InChI Key: LSVXIUWPEUBKBM-UHFFFAOYSA-N
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Description

5-Bromo-1H-indole-2-carboxamide is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1H-indole-2-carboxamide typically involves several steps starting from commercially available starting materials. One common synthetic route includes the following steps :

    Diazotization and Reduction: Starting with 4-bromoaniline, diazotization is performed using sodium nitrite and hydrochloric acid at 0°C, followed by reduction with stannous chloride to obtain 4-bromophenylhydrazine.

    Condensation and Cyclization: The 4-bromophenylhydrazine is then condensed with ethyl pyruvate in ethanol under reflux conditions, followed by cyclization using polyphosphoric acid to form ethyl 5-bromo-1H-indole-2-carboxylate.

    Benzylation and Hydrolysis: The ester is benzylated using 4-chlorobenzyl chloride and cesium carbonate in dimethylformamide, followed by hydrolysis to yield the carboxylic acid.

    Coupling with Amines: The carboxylic acid is then coupled with appropriate amines using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, hydroxybenzotriazole, and N,N-diisopropylethylamine in dimethylformamide to obtain the final carboxamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The carboxamide group can participate in coupling reactions with various amines and other nucleophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride and alkyl halides can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring.

Scientific Research Applications

5-Bromo-1H-indole-2-carboxamide has several scientific research applications, including :

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: It has been studied for its potential antibacterial activity against pathogenic Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi.

    Medicine: Research has explored its potential as an inhibitor of enzymes like MMP-13, which is involved in the treatment of arthritic diseases.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    5-Bromo-1H-indole-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.

    5-Fluoro-1H-indole-2-carboxamide: Similar structure but with a fluorine atom instead of a bromine atom.

Uniqueness

5-Bromo-1H-indole-2-carboxamide is unique due to the specific positioning of the bromine atom and the carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

5-Bromo-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antibacterial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position of the indole ring and a carboxamide functional group at the 2-position. This unique structure contributes to its biological activity through various mechanisms.

Antibacterial Activity

Research has demonstrated that this compound exhibits potent antibacterial effects against several pathogenic Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Results

The antibacterial activity was evaluated against strains such as Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi. The following table summarizes the MIC values observed:

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli0.35 - 1.25
This compoundP. aeruginosa0.35 - 1.25
GentamicinE. coliStandard
CiprofloxacinP. aeruginosaStandard

These results indicate that certain derivatives of this compound showed higher antibacterial activity than standard antibiotics, particularly against E. coli and P. aeruginosa .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against malignant brain tumor cells.

Cytotoxicity Assays

A study reported the cytotoxic effects of various indole derivatives, including this compound, against different cancer cell lines. The following table presents the IC50 values for these compounds:

CompoundCell LineIC50 (µM)
This compoundKNS42 (GBM)0.33
N-(1-adamantyl)-indole-2-carboxamideKNS42 (GBM)0.12

These findings suggest that the compound possesses significant antiproliferative activity, making it a candidate for further development in cancer therapy .

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of various enzymes, including α-glucosidase and matrix metalloproteinase (MMP).

α-Glucosidase Inhibition

In a study evaluating enzyme inhibitors, derivatives of indole were tested against yeast α-glucosidase with results indicating promising inhibitory activity:

CompoundIC50 (µM)
Acarbose752
Novel Indole Derivative26.8 - 311.3

The novel derivatives showed significantly improved inhibition compared to acarbose, highlighting their potential for managing diabetes .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

Target Interactions:

  • Antibacterial: The compound binds to bacterial cell membranes, disrupting their integrity.
  • Anticancer: It may induce apoptosis in cancer cells through modulation of signaling pathways.
  • Enzyme Inhibition: The carboxamide group forms hydrogen bonds with enzyme active sites, inhibiting their function .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on the indole scaffold:

  • Antibacterial Evaluation: A series of synthesized indole derivatives were tested for antibacterial efficacy, revealing that modifications at specific positions significantly enhanced activity against resistant strains .
  • Anticancer Research: The compound's effectiveness was assessed in vitro against glioblastoma cells, demonstrating substantial cytotoxicity and suggesting pathways for therapeutic development .

Properties

IUPAC Name

5-bromo-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVXIUWPEUBKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877371-97-6
Record name 5-bromo-1H-indole-2-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-1H-indole-2-carboxylic acid (4 g, 16.7 mmol) in DMF (50 ml) at room temperature was added diisopropylethylamine (DIPEA) (5.71 ml, 32.8 mmol), PyBOP (13 g, 25.0 mmol) and HOBT (3.39 g, 25.0 mmol). After stirring the mixture for 30 minutes, NH4Cl (1.75 g, 32.8 mmol) was added and the resulting yellow suspension was stirred at room temperature for 6 hours. The reaction was quenched by addition of H2O. The yellow foamy precipitate was discarded and the mother liquor was extracted with EtOAc. The organic layers were combined, washed with NaOH (1M) and brine, dried over Na2SO4, filtered and concentrated. The residue was then dissolved in EtOAc and washed with HCl (1 M) and brine, dried over Na2SO4, filtered and concentrated. The oily residue was triturated with DCM affording, after filtration, 5-Bromo-1H-indole-2-carboxylic acid amideC as a light yellow solid (2.12 g, 53% yield).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.71 mL
Type
reactant
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
3.39 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.75 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
53%

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